molecular formula C6H6NO6P B351711 4-Nitrophenyl phosphate CAS No. 330-13-2

4-Nitrophenyl phosphate

Cat. No.: B351711
CAS No.: 330-13-2
M. Wt: 219.09 g/mol
InChI Key: XZKIHKMTEMTJQX-UHFFFAOYSA-N
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Safety and Hazards

4-Nitrophenyl phosphate is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This research area is expected to continue to grow in the future .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl phosphate is a non-proteinaceous chromogenic substrate for alkaline and acid phosphatases used in ELISA and conventional spectrophotometric assays . Phosphatases catalyze the hydrolysis of this compound, liberating inorganic phosphate and the conjugate base of para-nitrophenol . The resulting phenolate is yellow, with a maximal absorption at 405 nm . This property can be used to determine the activity of various phosphatases including alkaline phosphatase (AP) and protein tyrosine phosphatase (PTP) .

Cellular Effects

The hydrolysis of this compound by phosphatases in cells results in the production of inorganic phosphate and para-nitrophenol . This reaction can influence cell function by altering the levels of these products. For instance, the increase in inorganic phosphate can impact various cellular processes, including energy metabolism and signal transduction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as phosphatases . These enzymes catalyze the hydrolysis of this compound, leading to the release of inorganic phosphate and para-nitrophenol . This process involves binding interactions with the enzymes, leading to the activation of these enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, the hydrolysis of this compound at 50 °C and pH 5.0 proceeds with a rate constant of 1.74 × 10−5 s−1 . This indicates that the product’s stability and degradation can vary depending on the conditions of the experiment .

Metabolic Pathways

This compound is involved in the metabolic pathway related to phosphatases . These enzymes interact with this compound to catalyze its hydrolysis, leading to the production of inorganic phosphate and para-nitrophenol . This process can affect metabolic flux or metabolite levels within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Nitrophenylphosphate can be synthesized through the esterification of phosphoric acid with 4-nitrophenol . The reaction typically involves the use of a dehydrating agent to facilitate the formation of the phosphate ester bond.

Industrial Production Methods: Industrial production of p-Nitrophenylphosphate often involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The compound is then purified and crystallized for use in various applications .

Properties

IUPAC Name

(4-nitrophenyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKIHKMTEMTJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32348-90-6 (magnesium salt), 32348-91-7 (di-ammonium salt), 4264-83-9 (di-hydrochloride salt), 54306-27-3 (hydrochloride salt)
Record name Nitrophenylphosphate
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DSSTOX Substance ID

DTXSID60861876
Record name 4-Nitrophenylphosphate
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Molecular Weight

219.09 g/mol
Source PubChem
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CAS No.

330-13-2, 12778-12-0
Record name 4-Nitrophenyl phosphate
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Record name Nitrophenylphosphate
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Record name 4-Nitrophenyl phosphoric acid ester
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Record name 4-Nitrophenyl Phosphate
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Record name 4-Nitrophenyl dihydrogen phosphate
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Record name Phosphoric acid, mono(4-nitrophenyl) ester
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Record name 4-Nitrophenylphosphate
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Record name 4-nitrophenyl dihydrogen phosphate
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Record name 4-NITROPHENYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-nitrophenyl phosphate function as a substrate for alkaline phosphatase?

A1: Alkaline phosphatase catalyzes the hydrolysis of PNPP, breaking the phosphate ester bond and releasing 4-nitrophenol and inorganic phosphate. [, ] 4-Nitrophenol exhibits a yellow color in alkaline solutions, allowing for convenient spectrophotometric monitoring of the reaction at 404 nm. [, , ]

Q2: Are there differences in how metal ions interact with this compound compared to natural phosphatase substrates?

A2: Yes, studies using myo-inositol monophosphatase show that metal ion inhibitors like lithium interact differently depending on the substrate. Lithium shows uncompetitive inhibition with inositol 1-phosphate, but non-competitive inhibition with PNPP. This suggests different binding modes of the metal ion depending on the substrate structure. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for the disodium salt trihydrate is 2NaC6H4NO6P·3H2O with a molecular weight of 371 g/mol. []

Q4: How can I determine the presence of 4-nitrophenol contamination in this compound samples?

A4: Paired-ion high-performance liquid chromatography can be employed to quantify 4-nitrophenol content in PNPP. A reversed-phase column with a methanol/water mobile phase containing tetrabutylammonium phosphate reagent allows for the separation and detection of both compounds. [, , ]

Q5: Does the absorbance of this compound in alkaline solution vary with temperature?

A5: Yes, the absorbance of alkaline PNPP solutions exhibits temperature dependence. This thermochromic property is independent of the source, buffer concentration, and pH above 9.0. This highlights the need for strict temperature control during enzymatic assays using PNPP. [, ]

Q6: Can you describe the mechanism of this compound hydrolysis by zirconium-substituted Wells-Dawson polyoxometalates?

A6: Kinetic and NMR studies suggest that the Zr(IV)-substituted Wells-Dawson polyoxometalate binds to PNPP, forming a complex. This interaction facilitates the hydrolytic cleavage of the phosphate ester bond, releasing 4-nitrophenol and inorganic phosphate. The process exhibits significant pH dependence, with higher activity observed under acidic conditions. [, ]

Q7: How does Prussian blue compare to tetraamine cobalt (III) complexes in promoting PNPP hydrolysis?

A7: Both Prussian blue and tetraamine cobalt (III) complexes demonstrate catalytic activity for PNPP hydrolysis. Interestingly, the hydrolysis rate with Prussian blue is comparable to that observed with [(tme)2Co(OH2)2]3+, highlighting the role of mixed-valence bimetallic centers in Prussian blue for substrate binding and promoting nucleophilic attack. []

Q8: What is the role of metal ions in catalyzing PNPP hydrolysis?

A8: Metal ions, such as copper, zinc, and lanthanides, can significantly enhance the hydrolysis rate of PNPP. They often function by coordinating to the phosphate group, increasing its electrophilicity and facilitating nucleophilic attack by water or hydroxide ions. The specific mechanism and efficiency depend on the metal ion, its coordination environment, and reaction conditions. [, , , , ]

Q9: Can this compound be used to study the stereospecificity of enzymes?

A9: Yes, studies with phosphatidylinositol-specific phospholipase C from Bacillus cereus utilized resolved enantiomers of myo-inositol 1-(this compound). Results showed high stereospecificity for the D-enantiomer, demonstrating the enzyme's ability to discriminate between substrate enantiomers. []

Q10: Have there been computational studies on the mechanism of metal-catalyzed PNPP hydrolysis?

A10: While the provided articles do not describe specific computational studies on PNPP, they highlight the potential for using computational tools to investigate the mechanism of metal-catalyzed hydrolysis. Computational chemistry can provide insights into transition states, intermediate structures, and the role of the metal ion in facilitating the reaction.

Q11: How does the structure of the phosphorylating agent affect the selectivity of phosphorylation reactions?

A11: Studies using 2-(N,N-dimethylamino)-4-nitrophenyl phosphate (2) demonstrated its selectivity for phosphorylating primary hydroxyl groups in alcohols and nucleosides. This selectivity is attributed to the specific reactivity of the reagent and its interaction with different hydroxyl groups. []

Q12: How do steric effects influence the catalytic activity of zinc(II) complexes in cleaving RNA and DNA model phosphates?

A12: Research on N-methylated []aneN3-containing zinc(II) complexes revealed that increasing steric hindrance around the metal center, achieved through N-methylation, can significantly impact the catalytic activity and synergetic effects in phosphate diester cleavage reactions. This highlights the importance of considering steric factors when designing metal complexes for catalytic applications. []

Q13: How does the presence of impurities in this compound samples affect its use in alkaline phosphatase assays?

A13: Impurities, such as 4-nitrophenol and inorganic phosphate, are commonly found in PNPP and can lead to inaccuracies in alkaline phosphatase activity measurements. [] High-purity materials with minimal contamination are crucial for reliable enzymatic assays.

Q14: What safety precautions should be taken when handling this compound?

A14: While specific SHE regulations are not discussed in these research articles, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment, handling the compound in a well-ventilated area, and avoiding contact with skin or eyes.

Q15: What are some historical milestones in the use of this compound in enzyme research?

A15: The development of PNPP as a chromogenic substrate for phosphatase enzymes marked a significant advancement in enzyme kinetics. Its use allowed for simple and sensitive spectrophotometric assays, facilitating research on phosphatase activity, kinetics, and inhibition. [, ]

Q16: How has the use of this compound advanced our understanding of enzyme mechanisms?

A16: PNPP has been instrumental in elucidating the mechanisms of various enzymes, particularly phosphatases. By studying the kinetics and inhibition of PNPP hydrolysis, researchers have gained valuable insights into the catalytic mechanisms, substrate specificity, and roles of metal ions in enzyme activity. [, , , , ]

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